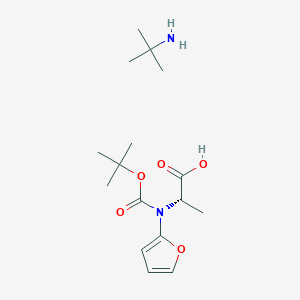

(S)-N-Boc-2-furylalanine tert-butylamine

Description

Contextualizing Chiral Amino Acid Derivatives in Organic Synthesis

The synthesis of molecules that possess a specific three-dimensional arrangement, or stereochemistry, is a cornerstone of modern drug discovery and materials science. Chiral amino acids and their derivatives are invaluable "building blocks" in this field, a concept known as chiral pool synthesis. These molecules provide a readily available source of defined stereochemistry.

By starting with a specific enantiomer of an amino acid, such as the (S)-isomer in (S)-N-Boc-2-furylalanine, chemists can construct complex target molecules with precise control over their stereochemical outcome. This is critical because the biological activity of a pharmaceutical compound is often dictated by its specific 3D shape, which determines how it interacts with biological targets like enzymes and receptors. The use of unnatural amino acid derivatives, those not found among the 20 common proteinogenic amino acids, further expands the structural diversity available to chemists, allowing for the creation of novel peptides, peptidomimetics, and other complex architectures with tailored properties. beilstein-journals.orgnih.gov

The Significance of N-Protecting Groups in Peptide and Organic Chemistry, with a Focus on the tert-Butyloxycarbonyl (Boc) Group

Amino acids contain at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). When synthesizing peptides or other complex molecules, it is crucial to control which group reacts at any given time. This is achieved by using "protecting groups," which temporarily block one functional group while another reacts. peptide.com

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. spectrumchemical.com It is valued for its stability under a wide range of reaction conditions, particularly those that are basic or nucleophilic, yet it can be easily removed under mild acidic conditions (e.g., using trifluoroacetic acid). tsijournals.com This selective removal is a key feature of an "orthogonal" protection strategy, where one type of protecting group can be removed without affecting others in the molecule, allowing for complex, multi-step syntheses. peptide.commendeley.com The Boc group's steric bulk also prevents the amine from undergoing unwanted side reactions.

Table 2: Characteristics of the Boc (tert-Butyloxycarbonyl) Protecting Group

| Feature | Description |

|---|---|

| Installation | Typically reacts an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. tsijournals.commendeley.com |

| Stability | Stable to most bases, nucleophiles, and catalytic hydrogenation conditions. mendeley.com |

| Cleavage (Deprotection) | Removed under anhydrous acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent). tsijournals.com |

| Byproducts of Cleavage | Isobutene and carbon dioxide, which are volatile and easily removed. tsijournals.com |

| Key Advantage | Its acid lability is orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). peptide.com |

Overview of Furan-Containing Amino Acids as Building Blocks in Advanced Synthetic Endeavors

The incorporation of heterocyclic rings into amino acid structures is a powerful strategy for developing molecules with novel properties. The furan (B31954) ring, present in (S)-N-Boc-2-furylalanine, is an aromatic heterocycle that can introduce unique conformational constraints and electronic properties into a peptide or small molecule.

Properties

IUPAC Name |

(2S)-2-[furan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5.C4H11N/c1-8(10(14)15)13(9-6-5-7-17-9)11(16)18-12(2,3)4;1-4(2,3)5/h5-8H,1-4H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGJBYMJGPIHOB-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90722901 | |

| Record name | N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881690-67-1 | |

| Record name | N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90722901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N Boc 2 Furylalanine and Its Tert Butylamine Salt

Strategies for the Stereoselective Synthesis of (S)-2-furylalanine Precursors

The critical step in the synthesis of the target compound is the establishment of the chiral center at the α-carbon. Various asymmetric strategies have been employed to achieve high enantioselectivity.

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org

One notable example relevant to the synthesis of furan-containing chiral building blocks involves the use of a chiral boronate as an auxiliary. In a study, the diastereoselective addition of nucleophiles to a furyl aldehyde bearing a chiral boronate at the C-3 position was demonstrated. nih.gov This approach allows for the creation of chiral furyl alcohols, which can be further elaborated to amino acids. The choice of additives was found to influence the diastereoselectivity of the nucleophilic addition. nih.gov

Evans oxazolidinone auxiliaries are another widely used class of chiral auxiliaries for the asymmetric synthesis of α-amino acids. colab.wsresearchgate.net The general strategy involves the acylation of the chiral oxazolidinone, followed by diastereoselective enolate alkylation. The steric hindrance provided by the substituents on the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. youtube.com For the synthesis of (S)-2-furylalanine, this would involve the use of an (S)-4-substituted oxazolidinone, acylation with a suitable acetyl derivative, and subsequent alkylation of the corresponding enolate with a 2-furyl-containing electrophile. The auxiliary can then be removed by hydrolysis or other methods to yield the desired enantiomerically enriched amino acid. nih.gov

A variety of chiral auxiliaries derived from natural sources like amino acids, terpenes, and carbohydrates have been developed and successfully applied in asymmetric synthesis. nih.govnih.gov The selection of the appropriate chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the synthesis of (S)-2-furylalanine precursors.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. A key strategy in this area is the asymmetric hydrogenation of prochiral dehydroamino acid precursors.

The preparation of furylalanine derivatives has been successfully achieved through the asymmetric hydrogenation of the corresponding α,β-dehydroamino acid. nih.gov In this approach, rhodium complexes with chiral phosphine (B1218219) ligands are employed as catalysts. These catalysts create a chiral environment around the double bond of the substrate, leading to the stereoselective addition of hydrogen and the formation of one enantiomer in excess. Enantioselectivities ranging from 70-90% enantiomeric excess (ee) have been reported for the synthesis of furylalanine derivatives using amino-phosphine-phosphinite-rhodium complexes. nih.gov The efficiency of this method allows for high substrate-to-catalyst ratios, making it suitable for larger-scale preparations. nih.gov

The general reaction for the asymmetric hydrogenation of a dehydrofurylalanine precursor is depicted below:

The choice of the chiral ligand is critical for achieving high enantioselectivity. A range of chiral phosphine ligands have been developed for asymmetric hydrogenation, and screening of different ligands is often necessary to find the optimal catalyst for a specific substrate.

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as transaminases, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov

Engineered transaminases are particularly attractive for the synthesis of chiral amines and amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine (B10760859), to a prochiral ketone or keto-acid acceptor. nih.gov Through protein engineering and directed evolution, the substrate scope, activity, and stability of transaminases can be significantly improved to meet the demands of industrial-scale synthesis. nih.gov

While specific studies on the use of engineered transaminases for the synthesis of (S)-2-furylalanine are not extensively reported in the provided search results, the successful application of this technology for the production of other non-natural amino acids, such as D-phenylalanine derivatives, suggests its high potential. researchgate.net The development of a suitable transaminase would likely involve screening existing enzyme libraries or engineering a known transaminase to accept 2-furylpyruvic acid as a substrate with high stereoselectivity.

N-Protection Chemistry: Formation of the Boc-Protected Amino Acid

Once the chiral amino acid (S)-2-furylalanine is obtained, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protection is essential for its use in peptide synthesis to prevent unwanted side reactions of the nucleophilic amino group. organic-chemistry.org

The most common and straightforward method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). nih.gov This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. nih.gov

The general procedure involves dissolving the amino acid in a suitable solvent, such as a mixture of dioxane and water or methanol (B129727), and adding a base like sodium hydroxide (B78521) or sodium bicarbonate, followed by the addition of Boc₂O. nih.gov The reaction is often performed at room temperature and generally proceeds with high yield. orgsyn.org The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. nih.gov For water-sensitive amino derivatives, anhydrous conditions using a base like triethylamine (B128534) (TEA) in a solvent such as methanol or dimethylformamide (DMF) can be employed. nih.gov A catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported, offering an environmentally friendly alternative. researchgate.net

While the standard Boc protection protocol is effective for many amino acids, optimization of reaction conditions and the use of catalysts can be beneficial, particularly for sterically hindered or less reactive amines. Various catalyst systems have been explored to improve the efficiency and selectivity of the N-tert-butyloxycarbonylation reaction.

For sterically hindered amino acids, a combination of Boc₂O with tetramethylammonium (B1211777) hydroxide pentahydrate in acetonitrile (B52724) has been shown to be advantageous. nih.gov Aromatic amines, which are generally less nucleophilic, may require the addition of a catalyst to facilitate the reaction. nih.gov

Several catalysts have been reported to promote the N-Boc protection of amines under mild conditions. These include:

Iodine: A catalytic amount of iodine can efficiently promote the N-tert-butyloxycarbonylation of various amines using Boc₂O under solvent-free conditions at room temperature.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can act as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines.

Amberlyst-15: This acidic resin serves as a heterogeneous catalyst that can be easily recovered and reused, making the process more sustainable. rsc.org

Metal Salts: Various metal salts, such as copper(II) tetrafluoroborate (B81430) and iron(III) salts, have been shown to catalyze the Boc protection of amines. orgsyn.orgwikipedia.org

The choice of catalyst and reaction conditions can be tailored to the specific properties of the amino acid, such as the presence of other functional groups or steric hindrance around the amino group. The following table summarizes some of the investigated catalyst systems and conditions for N-Boc protection.

| Catalyst | Substrate Scope | Solvent | Temperature | Key Advantages |

| Iodine | Aryl and aliphatic amines | Solvent-free | Room Temperature | Practical and efficient protocol. |

| HFIP | Structurally diverse amines | HFIP | Not specified | Recyclable catalyst, no competitive side reactions. |

| Amberlyst-15 | Amines, amino acids, peptides | Ethanol | Not specified | Heterogeneous, reusable catalyst, high chemoselectivity. rsc.org |

| Copper(II) tetrafluoroborate | Amines | Solvent-free | Room Temperature | Novel and highly efficient catalyst. orgsyn.org |

| None (in water) | Amines, chiral amines, amino acid esters | Water | Room Temperature | Environmentally friendly, chemoselective. researchgate.net |

The formation of the tert-butylamine (B42293) salt of (S)-N-Boc-2-furylalanine is typically achieved by reacting the N-protected amino acid with tert-butylamine in a suitable solvent. The basic tert-butylamine deprotonates the carboxylic acid of the Boc-protected furylalanine, forming the corresponding salt. This salt form can improve the handling properties and solubility of the compound, which is advantageous for storage and subsequent use in synthesis. The salt can be isolated by precipitation or by evaporation of the solvent. researchgate.net

Solvent Effects and Green Chemistry Considerations in Boc Introduction

The protection of the amino group of (S)-2-furylalanine with the tert-butoxycarbonyl (Boc) group is a pivotal step in its synthetic utility. The choice of solvent and reaction conditions significantly influences the efficiency, selectivity, and environmental impact of this transformation. Traditionally, the reaction is performed using di-tert-butyl dicarbonate (Boc₂O) in mixed aqueous-organic solvents like dioxane-water, with a base such as sodium hydroxide or sodium bicarbonate. However, a shift towards greener chemistry has spurred the development of more benign and efficient protocols.

Green chemistry principles encourage the reduction or elimination of hazardous substances. In the context of Boc protection, this translates to exploring solvent-free conditions or employing environmentally friendly solvents like water or recyclable catalysts. For instance, an efficient method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which can be readily recycled. organic-chemistry.org Another approach utilizes a catalytic amount of iodine under solvent-free conditions at room temperature, offering a practical and efficient protocol for protecting various amines. organic-chemistry.org

Furthermore, catalyst-free methods in aqueous media have been successfully developed. A simple, eco-friendly protocol for N-Boc protection uses a water-acetone (95:5) mixture at room temperature, leading to excellent yields in short reaction times without competitive side reactions. nih.gov For amino acids that may be sensitive to water, anhydrous conditions using systems like Boc₂O/triethylamine (TEA) in methanol (MeOH) or dimethylformamide (DMF) are preferable. The selection of a specific method often depends on the substrate's properties, such as steric hindrance, for which specialized conditions like Boc₂O/tetramethylammonium hydroxide pentahydrate in acetonitrile may be advantageous.

Table 1: Comparison of Green Methodologies for N-Boc Protection

| Methodology | Solvent/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Catalyst-Free Aqueous System | Water/Acetone (B3395972) | Eco-friendly, simple, high yields, short reaction times. | nih.gov |

| Solvent-Free Catalysis | Iodine (catalytic) | Avoids bulk organic solvents, operates at ambient temperature. | organic-chemistry.org |

| Recyclable Solvent/Catalyst | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Efficient, chemoselective, and the solvent/catalyst can be recycled. | organic-chemistry.org |

| Standard Basic Conditions | Dioxane/Water with NaOH or NaHCO₃ | Well-established, by-products are generally easy to remove. |

Salt Formation with tert-Butylamine

Chemical Principles Governing the Formation of tert-Butylamine Salts of Carboxylic Acids

The formation of a salt between (S)-N-Boc-2-furylalanine (a carboxylic acid) and tert-butylamine (an organic base) is governed by a fundamental acid-base reaction. Tert-butylamine, a primary aliphatic amine, readily neutralizes acids in what is typically an exothermic reaction to form the corresponding ammonium (B1175870) salt and water. nih.govlibretexts.org

The core of this transformation is the transfer of a proton (H⁺) from the carboxylic acid's hydroxyl group (-COOH) to the lone pair of electrons on the nitrogen atom of the amine's amino group (-NH₂). researchgate.net This results in the formation of two charged species: the deprotonated carboxylate anion (R-COO⁻) and the protonated tert-butylammonium (B1230491) cation ((CH₃)₃CNH₃⁺).

Structural analyses of tert-butylammonium salts of various carboxylic acids confirm that the resulting compounds are ionic. researchgate.net The crystal lattice of these salts is primarily stabilized by strong, charge-assisted hydrogen bonds, specifically the N-H⋯O interactions between the ammonium cation and the carboxylate anion. researchgate.net These directed, non-covalent interactions are crucial for the formation of a stable, crystalline solid. The bulky tert-butyl group also plays a role in the crystal packing, occupying void spaces within the lattice structure. researchgate.net

Methodologies for the Purification and Isolation of the (S)-N-Boc-2-furylalanine tert-butylamine Salt

The formation of a tert-butylamine salt is often exploited as an effective method for purification. Because these salts are frequently crystalline solids, they can be readily isolated from impurities that remain dissolved in the reaction medium. This strategy is particularly valuable as it can yield a product of high purity with a high recovery rate. google.com

A common and effective methodology for isolation is precipitation or crystallization. In a well-documented case involving clavulanic acid, the addition of tert-butylamine to a solution of the acid in an organic solvent like acetone induces the precipitation of the tert-butylamine salt. google.com This technique can be applied to (S)-N-Boc-2-furylalanine. The process often involves:

Dissolving the crude (S)-N-Boc-2-furylalanine in a suitable organic solvent.

Adding a stoichiometric amount of tert-butylamine, possibly dissolved in the same or a miscible solvent.

Stirring the mixture to allow the salt to fully precipitate.

Isolating the solid product by filtration or centrifugation.

Washing the isolated salt with a cold solvent (e.g., acetone) to remove any remaining soluble impurities. google.com

Drying the final product, often under vacuum.

In some cases, the precipitated salt may form a solvate, incorporating molecules of the crystallization solvent (like acetone) into its crystal structure. google.com Further purification can be achieved through recrystallization, where the crude salt is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the growth of highly pure crystals. Alternative purification methods for protected amino acids and their derivatives include column chromatography on silica (B1680970) gel. nih.gov

Chemical Reactivity and Transformations of S N Boc 2 Furylalanine Tert Butylamine

Reactions Involving the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle that exhibits unique reactivity, allowing for various modifications. iris-biotech.de Its aromatic character is less pronounced than that of benzene, enabling it to participate in reactions typical of both aromatic and diene systems.

The furan nucleus in 2-furylalanine derivatives is susceptible to electrophilic aromatic substitution. The electron-rich nature of the ring facilitates reactions with various electrophiles. Generally, in 2-substituted furans, electrophilic attack occurs preferentially at the C5 position. The nucleophilicity of the furan ring, and thus its reactivity toward electrophiles, can be modulated by derivatizing other functional groups within the molecule. For instance, studies on furfural have shown that its furan ring's nucleophilicity can be restored by derivatizing the aldehyde group, which otherwise diminishes its reactivity. nih.gov This principle suggests that the alanine (B10760859) side chain at the C2 position acts as an activating group, making the furan ring amenable to substitution reactions such as hydroxymethylation, halogenation, and nitration, providing a pathway to novel analogues.

Despite their aromatic character, furan and its derivatives are well-known participants in Diels-Alder [4+2] cycloaddition reactions, where they function as the diene component. acs.orgnih.gov This reactivity is a cornerstone of furan chemistry, providing access to 7-oxabicyclo[2.2.1]heptane adducts, which are valuable synthetic intermediates. acs.org The incorporation of 2-furylalanine into peptides is a strategy used for site-specific chemical modification and bioconjugation, exploiting the furan's ability to react with appropriate dienophiles. iris-biotech.deresearchgate.netiris-biotech.de

The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. Electron-donating groups tend to increase the HOMO energy of the furan, enhancing its reactivity. nih.gov Studies on compounds structurally similar to (S)-N-Boc-2-furylalanine, such as furan-2-carbamic acid tert-butyl ester, have demonstrated facile Diels-Alder cycloadditions. For example, its reaction with N-phenylmaleimide under mild conditions allows for the isolation of the initial oxybridged cycloadduct. acs.orgresearchgate.netproquest.com These reactions often proceed with high regioselectivity. acs.orgproquest.com

| Furan Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 5-Amino-2-furancarboxylic acid methyl ester | Various (e.g., methyl vinyl ketone) | Polysubstituted anilines (after dehydration) | acs.orgproquest.com |

| Furan-2-carbamic acid tert-butyl ester | N-phenylmaleimide | 7-oxabicyclo[2.2.1]heptane adduct | acs.orgresearchgate.netfigshare.com |

| Dimethylfuran (DMeF) | Various | p-Xylenes (after dehydration) | nih.gov |

| Furfural acetals | Maleimides, acrylonitrile | 7-oxabicyclo[2.2.1]heptane adduct | nih.gov |

Beyond electrophilic substitution and cycloadditions, the furan moiety offers diverse opportunities for derivatization, making furan-functionalized peptides of significant pharmacological interest. researchgate.netresearchgate.net One notable strategy is furan-oxidation-based labeling. Photoactivation of 2-furylalanine can lead to singlet oxygen-mediated reactions, providing a powerful tool for efficient peptide and protein modification in physiological aqueous solutions. iris-biotech.de

Furthermore, the furan ring can undergo ring-opening reactions under certain conditions, yielding linear dicarbonyl compounds. mdpi.comrsc.orgresearchgate.net For example, the polymerization of furfuryl alcohol, a related furan derivative, can involve ring-opening side reactions that introduce ketone and ester functionalities into the polymer structure. mdpi.com These transformations highlight the versatility of the furan ring as a latent functional group that can be unmasked to generate different molecular scaffolds.

Reactivity at the Carboxylic Acid Functionality (Derived from Furylalanine Component)

The subject compound is the tert-butylamine (B42293) salt of (S)-N-Boc-2-furylalanine. For the carboxylic acid to participate in reactions such as esterification, amidation, or peptide coupling, it must first be converted from its carboxylate salt form into the free carboxylic acid. This is typically achieved by treatment with a mild acid to protonate the carboxylate, followed by extraction. The subsequent reactivity is characteristic of a standard N-terminally protected amino acid.

The free carboxylic acid of N-Boc-2-furylalanine can be readily converted to esters or amides for conjugation to other molecules. Esterification can be achieved through various standard methods, such as reaction with an alcohol under acidic conditions or via alkylation of the carboxylate salt.

Amidation reactions are crucial for forming linkages with amines. A common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. This can be achieved by converting the carboxylic acid into a more reactive species, such as an active ester. peptide2.com For example, N-Boc protected amino acids can be reacted with reagents like 2,3,5,6-tetrafluorophenol in the presence of a carbodiimide (B86325) coupling agent to form stable, activated tetrafluorophenyl (TFP) esters. nih.gov These active esters then react smoothly with primary or secondary amines to form the corresponding amide bond. This strategy is widely used for conjugating peptides with other molecular entities. researchgate.net

In peptide synthesis, forming a peptide (amide) bond between two amino acids requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. For (S)-N-Boc-2-furylalanine, this follows the well-established principles of solution-phase or solid-phase peptide synthesis (SPPS). peptide2.compeptide.com

The most common activation method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC). peptide2.com These reagents promote dehydration between the free carboxyl group of the N-protected amino acid and the free amino group of the C-protected amino acid or resin-bound peptide. peptide2.com To minimize side reactions like racemization and the formation of N-acylureas, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are frequently included in the reaction mixture. peptide2.comnih.gov

Other highly efficient coupling reagents, often based on phosphonium or aminium salts, are also widely used. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which react with the N-Boc amino acid to form highly reactive activated esters in situ, leading to rapid and efficient peptide bond formation. peptide.comnih.govnih.gov

| Activating Agent | Abbreviation | Mechanism/Type | Common Additive |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | HOBt, HOSu |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | TBTU | Aminium/Uronium Salt | HOBt, DIPEA |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | DIPEA |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | DIPEA |

Chemistry of the tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, particularly in peptide chemistry. fishersci.co.ukresearchgate.net Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis, catalytic reduction, and exposure to many nucleophiles, coupled with its facile removal under specific acidic conditions. nih.gov In the context of (S)-N-Boc-2-furylalanine tert-butylamine, the Boc group masks the nucleophilicity and basicity of the primary amine on the alanine backbone, allowing for selective reactions at other sites of the molecule if necessary. The protection is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic or sometimes neutral conditions. fishersci.co.ukjk-sci.com The reactivity of the molecule is thus dominated by the chemistry of this protecting group, particularly its selective removal or "deprotection."

Selective Deprotection Methodologies for the Boc Group

The cleavage of the Boc group is a critical step in synthetic pathways. Its acid lability is the most exploited feature, but various other methodologies have been developed to enhance selectivity, improve yields, and accommodate sensitive functional groups within a molecule. wikipedia.org

Acid-catalyzed cleavage is the most common method for Boc group removal. researchgate.netacsgcipr.org The reaction is typically performed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents such as methanol (B129727), dioxane, or ethyl acetate. wikipedia.orgnih.gov

The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the fragmentation of the carbamate. chemistrysteps.comtotal-synthesis.com This fragmentation is driven by the formation of a stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas. chemistrysteps.comcommonorganicchemistry.com

A significant challenge in acid-catalyzed deprotection is the reactivity of the liberated tert-butyl cation. acsgcipr.org This electrophilic species can lead to the formation of several byproducts through various pathways:

Alkylation: The tert-butyl cation can alkylate any nucleophilic sites on the substrate molecule or other species present in the reaction mixture. Electron-rich aromatic rings (like the furan ring in 2-furylalanine), thiols, and guanidines are particularly susceptible to this side reaction. acsgcipr.org To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

Elimination: The cation can lose a proton to form isobutylene (B52900), a volatile gas. acsgcipr.orgcommonorganicchemistry.com

Oligomerization: Under acidic conditions, the formed isobutylene can polymerize. commonorganicchemistry.com

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | Highly effective and common, but TFA is corrosive and requires careful handling. acsgcipr.org |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | A common and cost-effective alternative to TFA. wikipedia.org |

| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | Considered a greener alternative to TFA. nih.govacsgcipr.org |

| Sulfuric Acid (H₂SO₄) | In Toluene or t-BuOAc | Strong acid, effective but can cause side reactions if not controlled. acsgcipr.orgsemanticscholar.org |

| Methanesulfonic Acid (MsOH) | In Methanol or t-BuOAc | Strong organic acid, useful alternative. semanticscholar.org |

To overcome the harshness of strong acidic conditions, milder catalytic methods have been developed. Lewis acids, in particular, have emerged as effective catalysts for Boc deprotection. Iron(III) salts, such as iron(III) chloride (FeCl₃), are noteworthy for being inexpensive, environmentally friendly, and highly efficient for this transformation. rsc.orgresearchgate.net

This catalytic method offers a selective and practical approach for removing the Boc group from N,N'-diprotected amino acids and other amine derivatives. semanticscholar.orgull.es The reaction proceeds cleanly, often without the need for extensive purification. rsc.org The proposed mechanism involves the coordination of the Lewis acidic iron(III) center to the carbonyl oxygen of the Boc group, which weakens the C-O bond and facilitates its cleavage under milder conditions than those required for strong Brønsted acids. This method can be particularly useful for substrates containing other acid-sensitive functional groups. researchgate.net

Table 2: Iron(III)-Catalyzed Boc Deprotection

| Catalyst | Solvent | Temperature | Advantages |

|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Dichloromethane | Room Temperature | Mild, cost-effective, environmentally benign, high yield. researchgate.net |

| Other Iron(III) Salts | Various organic solvents | Varies | Provides a sustainable and selective alternative to strong acids. rsc.orgsemanticscholar.org |

Growing emphasis on green chemistry has spurred the development of non-acidic and environmentally friendly methods for Boc deprotection. These approaches avoid the use of corrosive acids and hazardous solvents.

One notable method is thermal deprotection , where the Boc-protected compound is heated, often in a high-boiling solvent like diphenyl ether or simply neat, causing the carbamate to fragment. researchgate.net More recently, thermal deprotection in continuous flow reactors has been shown to be highly efficient, even in the absence of any catalyst. acs.org

Another green approach involves the use of water as a solvent . Heating a Boc-protected amine in water under reflux or at elevated temperatures (100-150 °C) can effectively cleave the Boc group, often with high chemoselectivity, preserving other acid-labile groups like esters. semanticscholar.orgresearchgate.net This method is attractive due to its simplicity, low cost, and minimal environmental impact. semanticscholar.org Other non-acidic methods reported include the use of mild basic conditions (e.g., K₃PO₄·H₂O in methanol with microwave assistance) or reagents like oxalyl chloride in methanol, which offer alternative pathways for deprotection under neutral or basic conditions. nih.govsemanticscholar.orgrsc.org

Table 3: Selected Non-Acidic and Green Deprotection Methods

| Method | Conditions | Key Features |

|---|---|---|

| Thermal (Flow Chemistry) | 120-230 °C in MeOH or TFE | Catalyst-free, rapid, allows for selective deprotection based on temperature control. acs.org |

| Refluxing Water | 100 °C, neat in water | Environmentally benign, highly chemoselective, avoids organic solvents. semanticscholar.org |

| Oxalyl Chloride/Methanol | Room Temperature | Mild, tolerant of many functional groups, proceeds via a non-acidic mechanism. nih.govrsc.org |

| Basic Conditions (Microwave) | K₃PO₄·H₂O in CH₃OH | Avoids acidic reagents completely, useful for acid-sensitive substrates. semanticscholar.org |

Orthogonal Protection Strategies in Multi-functional Molecules Containing Boc and Other Protecting Groups

In the synthesis of complex molecules, such as peptides or modified amino acids, it is often necessary to protect multiple functional groups. An orthogonal protection strategy is employed when a molecule contains two or more different protecting groups that can be removed independently under distinct reaction conditions without affecting the others. fiveable.me

The Boc group is a cornerstone of such strategies due to its unique acid lability. total-synthesis.com It is orthogonal to several other common amine protecting groups, allowing for precise, stepwise manipulation of a multifunctional molecule. For a derivative like this compound, if other functional groups were present and protected, the Boc group could be selectively removed while leaving the others intact.

Key orthogonal partners for the Boc group include:

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is stable to acid but is readily cleaved by treatment with a mild base, such as piperidine. total-synthesis.com This Boc/Fmoc pairing is the most common strategy in modern solid-phase peptide synthesis. researchgate.net

Cbz (Carboxybenzyl) group: Also known as the Z group, it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). total-synthesis.com

Alloc (Allyloxycarbonyl) group: This group is stable to both acid and base but can be selectively removed by transition-metal catalysis, typically using a palladium(0) complex. total-synthesis.comfiveable.me

This orthogonality allows synthetic chemists to design complex reaction sequences, selectively unmasking a specific amine at the desired stage of the synthesis for further reaction, while all other protected amines remain unaffected. acs.org

Table 4: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 |

|---|---|---|---|

| Boc | Strong Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) |

| Boc | Strong Acid (e.g., TFA) | Cbz (Z) | Catalytic Hydrogenation (H₂/Pd) |

| Boc | Strong Acid (e.g., TFA) | Alloc | Palladium(0) Catalysis |

Stereochemical Integrity and Control in Reactions of S N Boc 2 Furylalanine Tert Butylamine

Mechanisms for Maintaining Enantiomeric Purity During Chemical Transformations

The primary threat to the enantiomeric purity of (S)-N-Boc-2-furylalanine tert-butylamine (B42293) during chemical transformations, particularly peptide bond formation, is racemization. Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers. The N-Boc (tert-butyloxycarbonyl) protecting group is a urethane-type protector, which generally provides good protection against racemization. bachem.com However, under certain reaction conditions, racemization can still occur.

The principal mechanism of racemization for N-protected amino acids involves the formation of a planar, achiral intermediate, most commonly an oxazolone (B7731731) (or azlactone). mdpi.com This process is initiated by the activation of the carboxyl group, a necessary step for amide bond formation. The activated carboxyl group can be attacked intramolecularly by the oxygen atom of the Boc-carbamate, leading to the formation of the oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, resonance-stabilized achiral enolate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture. nih.gov

Several factors influence the rate of oxazolone formation and subsequent racemization:

Coupling Reagents: The choice of coupling reagent is critical. Reagents that lead to highly activated esters can accelerate oxazolone formation. While many modern coupling reagents are designed to minimize racemization, some, especially when used with strong bases, can promote it. nih.gov

Base: The presence and strength of the base used in the coupling reaction are significant. Tertiary amines like N-methylmorpholine (NMM) are often preferred over more sterically hindered or stronger bases to minimize α-proton abstraction. bachem.com

Solvent: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. mdpi.com

Temperature: Higher reaction temperatures can increase the rate of racemization.

To counteract these racemization pathways, several strategies are employed to maintain the enantiomeric purity of (S)-N-Boc-2-furylalanine tert-butylamine:

Use of Racemization-Suppressing Additives:

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are commonly used in conjunction with coupling reagents. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. peptide.com

The Role of Copper(II) Chloride:

Research has shown that the addition of copper(II) chloride (CuCl₂) can be highly effective in suppressing racemization during peptide coupling reactions, including those employing the mixed anhydride (B1165640) and carbodiimide (B86325) methods. nih.gov The proposed mechanism involves the formation of a copper chelate with the amino acid derivative. This chelation increases the rigidity of the structure and reduces the likelihood of oxazolone formation. In a multi-component reaction to form N-Boc-2-alkylaminoquinazolin-4(3H)-ones, the use of CuCl₂ was essential for preserving high enantiomeric purity (>99% ee). nih.gov

The table below illustrates the potential effect of different coupling conditions on the enantiomeric excess (e.e.) of a peptide product formed from an N-Boc protected amino acid, based on general findings in the field.

| Coupling Reagent | Base | Additive | Temperature (°C) | Resulting % e.e. (Illustrative) |

| DCC | DIPEA | None | 25 | 90% |

| DCC | NMM | HOBt | 0 | 98% |

| HATU | DIPEA | None | 25 | 95% |

| Isobutyl Chloroformate | NMM | CuCl₂ | -15 | >99% |

This table is illustrative and based on general principles of peptide coupling. DCC = Dicyclohexylcarbodiimide, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, HOBt = 1-Hydroxybenzotriazole, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

Advanced Analytical Methodologies for Enantiomeric Excess Determination

The accurate determination of the enantiomeric excess (e.e.) of this compound and its reaction products is crucial for quality control and for validating the stereochemical outcome of a reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.

Chiral HPLC:

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. For N-Boc protected amino acids, two main types of CSPs have proven to be particularly effective:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They are typically based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. A study on various Nα-Fmoc/Boc amino acid derivatives found that CHIRALPAK® IC, a cellulose-based CSP, showed excellent selectivity for many of the tested compounds. rsc.org

Macrocyclic Glycopeptide-based CSPs: CSPs based on macrocyclic glycopeptides like teicoplanin and vancomycin (B549263) are also highly effective for the chiral separation of amino acid derivatives. sigmaaldrich.com These CSPs offer multimodal separation capabilities, functioning in both reversed-phase and polar organic modes. Their unique structure provides multiple chiral recognition sites, leading to excellent enantioselectivity for a broad range of compounds.

The choice of mobile phase is critical for achieving optimal separation. A typical approach for N-Boc amino acids involves a reversed-phase mode with a mobile phase consisting of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com

Pre-column Derivatization:

An alternative or complementary approach to direct chiral HPLC is pre-column derivatization. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the amino group of the deprotected amino acid. nih.gov Another approach involves using o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine, to form fluorescent diastereomeric isoindoles that can be readily separated and detected. researchgate.net

The table below presents illustrative chiral HPLC conditions for the analysis of N-Boc-amino acid enantiomers, based on published methods for similar compounds.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| CHIRALPAK® IA (250 x 4.6 mm, 5 µm) | n-Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 220 |

| Astec CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | 0.1% Ammonium (B1175870) Acetate in Methanol | 1.0 | 220 |

| CHIRALPAK® IC (250 x 4.6 mm, 5 µm) | Acetonitrile/Water/TFA (60:40:0.1) | 0.5 | 220 |

This table provides examples of typical starting conditions for method development for the chiral separation of N-Boc-amino acids.

Applications As a Chiral Building Block in Complex Molecular Synthesis

Utilization in Advanced Peptide Synthesis

The incorporation of non-natural amino acids like 2-furylalanine into peptide sequences can impart unique structural constraints and novel functionalities. nbinno.com (S)-N-Boc-2-furylalanine is a key reagent in this context, enabling the synthesis of modified peptides with tailored properties.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. peptide.comslideshare.net The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method in SPPS. peptide.comchempep.com In this scheme, the Nα-Boc group of (S)-N-Boc-2-furylalanine is cleaved using a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amine for coupling with the next amino acid in the sequence. peptide.com

The furan-containing amino acid is compatible with standard SPPS protocols. ugent.be For instance, the Fmoc-protected version of 3-(2-furyl)alanine is noted for its suitability in SPPS. ugent.be While the Boc strategy is also applicable, careful optimization of cleavage cocktails is sometimes necessary to maximize the yield of the final furan-modified peptide. ugent.be The process allows for the site-specific introduction of the furan (B31954) moiety, which can later serve as a chemical handle for further modifications.

Table 1: Key Steps in Boc-SPPS for Incorporating (S)-N-Boc-2-furylalanine

| Step | Description | Reagents |

| Deprotection | Removal of the Boc protecting group from the N-terminus of the growing peptide chain. | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) |

| Neutralization | Neutralization of the resulting ammonium (B1175870) salt to the free amine. | Diisopropylethylamine (DIEA) in DCM or DMF |

| Coupling | Activation of the carboxylic acid of the incoming (S)-N-Boc-2-furylalanine and coupling to the deprotected N-terminus. | Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIEA) |

| Washing | Removal of excess reagents and byproducts. | Dichloromethane (DCM), Dimethylformamide (DMF) |

This table outlines the general iterative steps in a Boc-based Solid-Phase Peptide Synthesis cycle for the incorporation of (S)-N-Boc-2-furylalanine.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. In this approach, (S)-N-Boc-2-furylalanine is coupled with other amino acid esters or peptide fragments in solution. slideshare.net The Boc group provides temporary protection of the α-amino group, which can be selectively removed after each coupling step to allow for chain elongation. Standard coupling reagents are employed to facilitate the formation of the amide bond.

Precursor for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

Chiral amino acids are valuable starting materials for the asymmetric synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. nih.gov The stereocenter of (S)-N-Boc-2-furylalanine can be used to induce chirality in subsequent cyclization reactions. The furan ring itself is a versatile precursor to other heterocyclic systems through various transformations, such as Diels-Alder reactions or ring-rearrangement/expansion strategies. For example, oxidation of the furan moiety can lead to intermediates that cyclize to form pyrrole-containing structures. nih.gov This transformation has been demonstrated in the context of peptide cyclization, where an intramolecular reaction between an oxidized furylalanine residue and a lysine (B10760008) side chain generates a pyrrole (B145914) linkage. nih.gov

Role in the Asymmetric Synthesis of Biologically Relevant Molecular Scaffolds and Drug Intermediates

The unique combination of a chiral amino acid and a furan ring in (S)-N-Boc-2-furylalanine makes it a valuable precursor for scaffolds with potential biological activity. The furan moiety can be modified to introduce diverse functionalities or to act as a diene in cycloaddition reactions to build complex polycyclic systems.

A significant application lies in its use for covalent labeling and crosslinking of peptides to their protein targets. The furan ring is stable until activated by oxidation, which converts it into a highly reactive keto-enal intermediate. ugent.befrontiersin.org This electrophilic species can then react with nucleophilic residues (such as lysine, cysteine, or tyrosine) on a target protein, forming a stable covalent bond. frontiersin.org This strategy has been employed to study peptide-protein interactions, for instance, in the context of G-protein coupled receptors (GPCRs). ugent.befrontiersin.org

Furthermore, the structural motifs derived from (S)-N-Boc-2-furylalanine can be found in intermediates for antiviral drugs. For instance, the core structures of some direct-acting antiviral agents against Hepatitis C, such as boceprevir, feature complex heterocyclic scaffolds that can be conceptually derived from modified amino acids. ekb.eg The synthesis of various bioactive alkaloids also relies on chiral building blocks to establish the correct stereochemistry. nih.govrsc.org

Chemical Modification and Conjugation Strategies with (S)-N-Boc-2-furylalanine

The furan ring of 2-furylalanine residues within a peptide sequence offers a unique handle for chemical modification and bioconjugation. peptide.com The reactivity of the furan can be "switched on" through oxidation, allowing for site-specific labeling under mild conditions.

One prominent strategy involves the oxidation of the furan to a dicarbonyl species using reagents like N-bromosuccinimide (NBS) or through photo-oxidation. ugent.benih.gov The resulting electrophilic intermediate is susceptible to attack by nucleophiles. This has been exploited for:

Peptide Cyclization: Intramolecular trapping of the oxidized furan by a nucleophilic amino acid side chain (e.g., lysine) within the same peptide leads to cyclized peptides. nih.gov This is a valuable strategy for constraining peptide conformation and enhancing biological activity.

Bioconjugation: The oxidized furan can react with nucleophilic residues on other biomolecules, such as proteins, to form stable conjugates. This has been used for covalent labeling and for studying protein-protein interactions. frontiersin.org

Beyond oxidation, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing another avenue for conjugation and the creation of complex molecular architectures.

Table 2: Chemical Modification and Conjugation Strategies

| Strategy | Activating Agent | Reacting Partner | Resulting Linkage | Application |

| Oxidative Coupling | N-Bromosuccinimide (NBS), Reactive Oxygen Species (ROS) | Lysine, Cysteine, Tyrosine residues | Covalent adduct (e.g., pyrrole) | Peptide Cyclization, Protein Crosslinking |

| Cycloaddition | Dienophile | Furan ring (as diene) | Cycloadduct | Molecular Scaffolding, Conjugation |

This table summarizes the main strategies for the chemical modification and conjugation of peptides containing 2-furylalanine, highlighting the versatility of the furan moiety.

Advanced Spectroscopic and Computational Analysis in Research on S N Boc 2 Furylalanine Tert Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-N-Boc-2-furylalanine tert-butylamine (B42293) in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the Boc group, the furan (B31954) ring, the amino acid backbone, and the tert-butylamine moiety would be observed. The nine protons of the Boc group's tert-butyl moiety are expected to appear as a characteristic singlet in the upfield region, typically around 1.4 ppm. researchgate.net The protons of the furan ring will exhibit characteristic shifts and coupling patterns in the aromatic region of the spectrum. stackexchange.com Specifically, the proton at position 5 of the furan ring is expected to be the most deshielded. The α-proton of the alanine (B10760859) backbone would appear as a multiplet, with its chemical shift influenced by the adjacent electron-withdrawing groups. The NH proton of the Boc-protected amine would likely appear as a doublet, which can be confirmed by D₂O exchange experiments. The protons of the tert-butylamine group will also give rise to a singlet in the upfield region.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguous assignment of proton signals and for probing the molecule's conformation in solution. COSY experiments would reveal the scalar coupling network between adjacent protons, confirming the connectivity within the furylalanine and tert-butylamine fragments. NOESY experiments provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation of the molecule, including the relative orientation of the furan ring and the Boc-protected backbone. researchgate.net

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the Boc group is typically observed around 155 ppm, while the quaternary carbon of the Boc group appears around 80 ppm. researchgate.netmdpi.com The carbons of the furan ring will have characteristic shifts in the aromatic region, generally between 110 and 150 ppm. publish.csiro.au The α-carbon of the amino acid and the carbons of the tert-butylamine group will also have predictable chemical shifts. spectrabase.com The number of signals in the ¹³C NMR spectrum confirms the total number of non-equivalent carbon atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-N-Boc-2-furylalanine tert-butylamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.0 |

| Boc (C(CH₃)₃) | - | ~80.0 |

| Boc (C=O) | - | ~155.0 |

| Furan H3 | ~6.3 (dd) | ~110.0 |

| Furan H4 | ~6.4 (t) | ~112.0 |

| Furan H5 | ~7.4 (d) | ~143.0 |

| Furan C2 | - | ~152.0 |

| α-CH | ~4.5 (m, 1H) | ~53.0 |

| β-CH₂ | ~3.2 (m, 2H) | ~37.0 |

| Amide NH | ~6.5 (d, 1H) | - |

| tert-Butylamine (C(CH₃)₃) | ~1.3 (s, 9H) | ~29.0 |

| tert-Butylamine (C(CH₃)₃) | - | ~51.0 |

Mass Spectrometry (MS) for Precise Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The technique is also invaluable for monitoring the progress of its synthesis and any subsequent reactions.

In a typical mass spectrum, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺ in positive ion mode. The high-resolution mass of this ion can be used to confirm the molecular formula, C₁₇H₂₈N₂O₄.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

|---|---|

| [M+H]⁺ - 56 | Loss of isobutylene (B52900) from the Boc group |

| [M+H]⁺ - 100 | Loss of the entire Boc group (isobutylene + CO₂) |

| [M+H]⁺ - 73 | Loss of the tert-butyl group from the amide |

The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and characterization. During a chemical synthesis, MS can be used to track the disappearance of starting materials and the appearance of the desired product, providing real-time reaction monitoring.

X-ray Crystallography for Solid-State Structure Determination and Chiral Confirmation

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. For this compound, a successful crystal structure determination would unambiguously confirm its covalent structure, stereochemistry, and preferred conformation in the solid state.

The analysis would reveal the bond lengths, bond angles, and torsion angles of the molecule. A key feature of N-Boc protected amino acids in the solid state is the often-observed planarity of the urethane (B1682113) C-N bond, which has partial double bond character. The conformation around the Cα-Cβ bond and the orientation of the furan ring relative to the amino acid backbone would be precisely determined.

Crucially, for a chiral molecule synthesized with a specific stereochemistry, X-ray crystallography can provide absolute confirmation of the (S)-configuration at the α-carbon. This is typically achieved through the use of anomalous dispersion, often requiring a heavy atom in the structure or the use of specific X-ray wavelengths.

Furthermore, the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds. The N-H group of the Boc-carbamate and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygens of the Boc group and the amide are potential hydrogen bond acceptors. These interactions play a crucial role in stabilizing the crystal lattice.

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool to complement experimental studies by providing detailed insights into the electronic structure, stability, and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to investigate various aspects of its chemical behavior. nih.gov

One of the primary applications of DFT is the exploration of the molecule's conformational landscape. By calculating the energies of different possible conformers, arising from rotation around single bonds, the most stable structures in the gas phase or in solution (using implicit solvent models) can be predicted. mdpi.comresearchgate.net These theoretical structures can then be compared with experimental data from NMR or X-ray crystallography.

DFT calculations can also be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be computed to assist in the interpretation of experimental NMR data.

Furthermore, DFT is instrumental in studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed. nih.gov For example, the mechanism of deprotection of the Boc group or reactions involving the furan ring could be investigated, providing valuable insights into the molecule's reactivity. The calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help in predicting the sites of electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with its environment over time. nih.govacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule in a simulated environment, such as a box of solvent molecules. nih.gov

A key application of MD simulations for this molecule is the comprehensive exploration of its conformational space. rsc.orgoup.com While DFT can identify stable low-energy conformers, MD can reveal the dynamic transitions between these states and the relative populations of different conformations at a given temperature. tandfonline.com This is particularly important for a flexible molecule with multiple rotatable bonds.

MD simulations are also well-suited for studying intermolecular interactions in detail. By explicitly including solvent molecules, the simulations can provide a realistic picture of how the solute interacts with the solvent, including the formation and breaking of hydrogen bonds. This can help in understanding the solubility and aggregation properties of the compound.

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as biological macromolecules. By simulating the compound in the presence of a protein, for example, potential binding modes and interaction energies can be investigated, providing insights that are valuable in fields like drug discovery. nih.gov

Q & A

Q. What are the key steps for synthesizing (S)-N-Boc-2-furylalanine tert-butylamine in a laboratory setting?

The synthesis typically involves a multi-step approach:

- Boc Protection : The amino group of 2-furylalanine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to form N-Boc-2-furylalanine.

- Salt Formation : The Boc-protected amino acid is reacted with tert-butylamine to form the tert-butylamine salt, enhancing solubility and stability .

- Purification : Crystallization or chromatography (e.g., silica gel) is employed to isolate the product. Evidence from DuPont patents (EP 0 592 552 B1) highlights the use of controlled reaction temperatures (0–25°C) and inert atmospheres to minimize side reactions .

Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm Boc deprotection resistance using trifluoroacetic acid (TFA) .

Q. How can researchers purify this compound effectively?

- Crystallization : Use a solvent system like ethyl acetate/hexane (1:3) to precipitate the compound, achieving >97% purity .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities, critical given the compound’s 98% enantiomeric excess (ee) .

- Salt Removal : Dialysis or ion-exchange resins eliminate excess tert-butylamine, as residual amines can interfere with downstream applications .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : ¹H NMR (DMSO-d6) confirms Boc group presence (δ ~1.4 ppm for tert-butyl) and furyl protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected m/z ~340.2) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity, with retention times compared to racemic standards .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in peptide coupling?

The (S)-configuration enhances coupling efficiency in solid-phase peptide synthesis (SPPS) by aligning with natural L-amino acid orientation. Studies on analogous Boc-protected amino acids show that mismatched stereochemistry reduces coupling yields by ~30% due to steric hindrance . Methodological Insight : Use HATU/DIPEA activation to improve coupling rates, and monitor via Kaiser test for free amine detection .

Q. What stability challenges arise under varying pH and temperature conditions?

- Acidic Conditions : Boc groups hydrolyze at pH < 2 (e.g., TFA), necessitating neutral buffers for storage .

- Thermal Stability : Decomposition occurs above 80°C (TGA data), requiring refrigeration (2–8°C) for long-term storage . Contradiction Note : While tert-butylamine derivatives are generally stable, furyl rings may oxidize under prolonged light exposure—use amber vials .

Q. How can researchers resolve contradictions in synthetic routes for tert-butylamine intermediates?

- Route Selection : Isobutylene-hydrocyanic acid methods ( ) offer higher yields (>85%) but require specialized equipment. Alkaline hydrolysis of N-tert-butylacetamide ( ) is safer for small-scale labs but yields ~70% .

- By-Product Management : Neutralize ammonium bisulfate by-products (from hydrocyanic acid routes) with Ca(OH)₂ to prevent crystallization issues .

Q. What role does this compound play in designing peptide-based therapeutics?

The furyl moiety enhances binding to aromatic residues in target proteins (e.g., kinase inhibitors). Structural analogs have shown IC₅₀ values < 100 nM in kinase assays, attributed to furyl-mediated π-π stacking . Experimental Design : Pair with Fmoc/t-Bu SPPS strategies and validate binding via surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.